Deacetylxylopic acid

Description

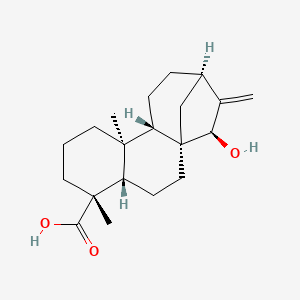

Structure

3D Structure

Properties

IUPAC Name |

(1R,4S,5R,9S,10S,13R,15R)-15-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-12-13-5-6-15-18(2)8-4-9-19(3,17(22)23)14(18)7-10-20(15,11-13)16(12)21/h13-16,21H,1,4-11H2,2-3H3,(H,22,23)/t13-,14+,15+,16-,18-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVGJRXSJJHLPGZ-JXNMKVQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC34C2CCC(C3)C(=C)C4O)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@H](C3)C(=C)[C@H]4O)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biosynthetic Pathway of Deacetylxylopic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deacetylxylopic acid, a kaurane diterpenoid found in plants of the Xylopia genus, is a key intermediate in the biosynthesis of the pharmacologically active compound, xylopic acid. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, starting from the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP). While the specific enzymes responsible for the final oxidative modifications in Xylopia aethiopica are yet to be fully elucidated, this document outlines the likely enzymatic steps based on established principles of kaurane diterpenoid biosynthesis. Detailed experimental protocols for the identification and characterization of the enzymes involved, along with available quantitative data, are also presented.

Introduction

Kaurane diterpenoids are a large and structurally diverse class of natural products with a wide range of biological activities. This compound, chemically identified as 15β-hydroxy-kaur-16-en-19-oic acid , is a member of this family and serves as the direct precursor to xylopic acid (15β-acetoxy-kaur-16-en-19-oic acid), a compound with demonstrated analgesic, anti-inflammatory, and antimicrobial properties. Understanding the biosynthetic pathway of this compound is crucial for the potential biotechnological production of these valuable compounds and for the discovery of novel enzymatic tools for synthetic biology.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed through the following key stages, beginning with the general isoprenoid pathway:

Stage 1: Formation of the Diterpene Precursor, Geranylgeranyl Pyrophosphate (GGPP)

The pathway originates from the universal C5 isoprenoid units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These are synthesized via the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. A series of condensation reactions catalyzed by prenyltransferases leads to the formation of the C20 precursor, geranylgeranyl pyrophosphate (GGPP).

Stage 2: Cyclization of GGPP to the ent-Kaurene Skeleton

The formation of the characteristic tetracyclic kaurane skeleton from the linear GGPP is a two-step cyclization process catalyzed by two distinct terpene cyclases:

-

ent-Copalyl Diphosphate Synthase (CPS): This class II diterpene cyclase protonates the terminal double bond of GGPP, initiating a cyclization cascade to form the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).

-

ent-Kaurene Synthase (KS): This class I diterpene cyclase facilitates the ionization of the diphosphate group from ent-CPP and a subsequent series of intramolecular rearrangements and cyclizations to yield the tetracyclic hydrocarbon, ent-kaurene.

Stage 3: Oxidation of the ent-Kaurene Skeleton

The inert hydrocarbon skeleton of ent-kaurene undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), to introduce functional groups. For the formation of this compound, two key oxidative steps are proposed:

-

Oxidation at C-19 to a Carboxylic Acid: The C-19 methyl group of ent-kaurene is sequentially oxidized to a hydroxymethyl, then an aldehyde, and finally to a carboxylic acid. This three-step oxidation is catalyzed by an ent-kaurene oxidase (KO) , a member of the CYP701 family of cytochrome P450s. This results in the formation of ent-kaurenoic acid (ent-kaur-16-en-19-oic acid).

-

Hydroxylation at C-15: The intermediate, ent-kaurenoic acid, is then hydroxylated at the 15β-position. This reaction is hypothesized to be catalyzed by a specific cytochrome P450 hydroxylase . While the precise enzyme in Xylopia aethiopica has not yet been identified, enzymes from the CYP81 family have been shown to catalyze C-15 hydroxylation in other diterpenoid pathways. This step yields the final product, This compound .

Stage 4: Acetylation to Xylopic Acid (Beyond this compound)

This compound is the direct precursor to xylopic acid. This final conversion involves the acetylation of the 15β-hydroxyl group, a reaction likely catalyzed by an acetyltransferase .

Quantitative Data

While specific quantitative data for the enzymatic steps leading to this compound are not yet available, the content of the downstream product, xylopic acid, has been quantified in the fruits of Xylopia aethiopica from different geographical locations. This data provides an indirect measure of the biosynthetic capacity of the plant.

| Geographical Origin | Xylopic Acid Content (mg/g dry weight) | Reference |

| Cameroon | 0.798 | [1] |

| Ghana | 0.597 | [1] |

| Nigeria | 0.547 | [1] |

| Benin | 0.530 | [1] |

Experimental Protocols

The elucidation of the biosynthetic pathway of this compound requires the identification and functional characterization of the involved enzymes, particularly the cytochrome P450s responsible for the oxidative modifications. The following are detailed, generalized protocols for these key experiments.

Identification of Candidate Genes

-

Transcriptome Sequencing: RNA is extracted from the tissues of Xylopia aethiopica known to produce this compound (e.g., fruits). The RNA is then subjected to next-generation sequencing to generate a comprehensive transcriptome.

-

Bioinformatic Analysis: The transcriptome is assembled and searched for sequences homologous to known terpene cyclases (CPS and KS) and cytochrome P450s, particularly those from families known to be involved in diterpenoid biosynthesis (e.g., CYP701, CYP81).

Heterologous Expression and Functional Characterization of Cytochrome P450s

This protocol describes the expression of a candidate P450 in yeast (Saccharomyces cerevisiae) to test its catalytic activity.

-

Gene Cloning: The full-length open reading frame of the candidate P450 gene is amplified by PCR from cDNA and cloned into a yeast expression vector (e.g., pYES-DEST52).

-

Yeast Transformation: The expression vector is transformed into a suitable yeast strain. For P450s, co-expression with a cytochrome P450 reductase (CPR) is often necessary for activity. This can be achieved by co-transforming with a second vector containing a CPR gene or using a yeast strain that overexpresses a native CPR.

-

Protein Expression: The transformed yeast culture is grown in an appropriate medium and protein expression is induced (e.g., by adding galactose for vectors with a GAL1 promoter).

-

Enzyme Assay (In Vivo):

-

The induced yeast culture is supplemented with the putative substrate (e.g., ent-kaurenoic acid).

-

The culture is incubated for a defined period (e.g., 24-48 hours) at an appropriate temperature (e.g., 28-30°C).

-

The culture is then extracted with an organic solvent (e.g., ethyl acetate).

-

-

Product Analysis:

-

The organic extract is concentrated and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

The retention time and mass spectrum of any new peaks are compared with those of an authentic standard of this compound, if available, or analyzed for characteristic fragmentation patterns.

-

Conclusion

The biosynthetic pathway of this compound follows the general route of kaurane diterpenoid biosynthesis, involving the cyclization of GGPP to ent-kaurene, followed by a series of oxidative modifications. While the initial cyclization steps are well-understood, the specific cytochrome P450 enzymes responsible for the C-19 oxidation and, crucially, the C-15 hydroxylation in Xylopia aethiopica remain to be definitively identified. The proposed pathway provides a solid framework for future research aimed at elucidating these missing steps. The experimental protocols outlined in this guide offer a roadmap for the discovery and characterization of these novel enzymes, which will not only enhance our understanding of plant specialized metabolism but also open up new avenues for the biotechnological production of valuable pharmaceuticals.

References

Deacetylxylopic Acid: A Comprehensive Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deacetylxylopic acid is a naturally occurring kaurane-type diterpenoid that has garnered interest within the scientific community for its potential pharmacological activities. As a derivative of the more extensively studied xylopic acid, it represents a promising scaffold for drug discovery and development. This technical guide provides an in-depth overview of the known natural sources of this compound and the methodologies for its extraction and isolation. The content herein is intended to serve as a valuable resource for researchers actively engaged in natural product chemistry, pharmacology, and the development of novel therapeutics.

Natural Sources of this compound

This compound is a member of the vast family of ent-kaurane diterpenoids, which are characteristic secondary metabolites in a variety of plant species. The primary documented natural source of this compound is Nouelia insignis Franch., a woody plant belonging to the Asteraceae family.[1][2][3][4][5] This plant is predominantly found in the mountainous regions of the Yunnan and Sichuan provinces in China.[2]

While Nouelia insignis is the most definitive source, the Annonaceae family is also a rich reservoir of kaurane-type diterpenoids.[1] Species within the Xylopia genus, such as Xylopia aethiopica, are known to produce a variety of structurally related compounds, including xylopic acid.[6] Although the direct isolation of this compound from Xylopia species has not been explicitly reported in the reviewed literature, the shared biosynthetic pathways for these diterpenoids suggest that other species within the Annonaceae and Asteraceae families may also serve as potential, yet currently undocumented, sources.

Table 1: Natural Sources and Localization of this compound and Related Compounds

| Plant Species | Family | Compound(s) | Plant Part(s) | Geographic Origin |

| Nouelia insignis Franch. | Asteraceae | This compound & other ent-kaurane diterpenoids | Whole plant | Sichuan, China[1] |

| Xylopia aethiopica (Dunal) A.Rich. | Annonaceae | Xylopic acid (structurally related) | Dried fruit | Not specified in detail[6] |

Isolation and Purification of this compound

The isolation of this compound from its natural sources involves a multi-step process of extraction and chromatographic separation. The following protocol is a detailed methodology based on the successful isolation of ent-kaurane diterpenoids from Nouelia insignis.[1][2][3][4][5]

Experimental Protocol: Isolation from Nouelia insignis

1. Plant Material Collection and Preparation:

-

Collect the whole plant of Nouelia insignis.

-

Air-dry the plant material at room temperature.

-

Pulverize the dried plant material to a coarse powder to increase the surface area for extraction.

2. Extraction:

-

Macerate the powdered plant material (e.g., 10 kg) with 95% methanol (MeOH) at room temperature. This process should be repeated multiple times (e.g., 3 times, for 24 hours each) to ensure exhaustive extraction.

-

Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Liquid-Liquid Partitioning:

-

Suspend the crude extract in water.

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

The ent-kaurane diterpenoids, including this compound, are typically enriched in the ethyl acetate fraction. Concentrate the EtOAc-soluble fraction under reduced pressure.

4. Chromatographic Separation:

-

Silica Gel Column Chromatography:

-

Subject the dried EtOAc extract to column chromatography on a silica gel column (200-300 mesh).

-

Elute the column with a gradient solvent system, typically starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of chloroform (CHCl₃) and methanol (MeOH).

-

Collect fractions and monitor them by thin-layer chromatography (TLC). Combine fractions with similar TLC profiles.

-

-

Sephadex LH-20 Column Chromatography:

-

Further purify the fractions containing the compounds of interest using a Sephadex LH-20 column.

-

Elute with a suitable solvent system, such as a mixture of CHCl₃ and MeOH (e.g., 1:1), to remove pigments and other impurities.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Perform final purification of the fractions containing this compound by preparative HPLC.

-

A C18 column is typically used with a mobile phase consisting of a gradient of methanol and water, or acetonitrile and water, often with a small percentage of formic acid or acetic acid to improve peak shape.

-

Monitor the elution by UV detection and collect the peaks corresponding to this compound.

-

5. Structure Elucidation:

-

The structure of the isolated this compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, and by comparison with published data.

Biological Activity and Signaling Pathways

This compound and its structural analogs have demonstrated noteworthy biological activities, particularly anti-inflammatory effects.[1][3][4] The anti-inflammatory properties of ent-kaurane diterpenoids isolated from Nouelia insignis were evaluated in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells.[1][2][3][4]

In this model, several of the isolated diterpenoids significantly inhibited the production of nitric oxide (NO), a key inflammatory mediator.[1][3][4] Furthermore, selected compounds were shown to down-regulate the protein expression levels of the pro-inflammatory cytokines interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in a dose-dependent manner.[1][3][4] This suggests that the anti-inflammatory mechanism of action for these compounds involves the modulation of the LPS-induced pro-inflammatory signaling cascade.

Below is a diagram illustrating the general workflow for the isolation of this compound and a diagram representing the putative anti-inflammatory signaling pathway modulated by related compounds.

Caption: Isolation workflow for this compound.

Caption: Anti-inflammatory action of related compounds.

Conclusion

This compound is a promising natural product with documented anti-inflammatory potential. Its primary known source is Nouelia insignis, though other plants in the Asteraceae and Annonaceae families may also be viable sources. The isolation of this compound relies on established phytochemical techniques, including solvent extraction and multiple rounds of chromatography. Further research is warranted to explore a broader range of natural sources, optimize isolation yields, and fully elucidate the mechanisms of action and therapeutic potential of this compound. This guide provides a solid foundation for researchers to build upon in their efforts to unlock the full potential of this intriguing natural compound.

References

- 1. New ent-kaurane diterpenoid acids from Nouelia insignis Franch and their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. New ent-kaurane diterpenoid acids from Nouelia insignis Franch and their anti-inflammatory activity [pubmed.ncbi.nlm.nih.gov]

- 4. New ent-kaurane diterpenoid acids from Nouelia insignis Franch and their anti-inflammatory activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. The acute anti-inflammatory action of xylopic acid isolated from Xylopia aethiopica - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity Screening of Deacetylxylopic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity screening of Deacetylxylopic acid, a kaurane diterpenoid of interest for its potential therapeutic properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate further research and development.

Introduction to this compound

This compound is a natural product belonging to the kaurane class of diterpenoids. It is structurally related to Xylopic acid, a major constituent of the fruits of Xylopia aethiopica. While research on this compound is emerging, studies on its parent compound, Xylopic acid, and other kaurane diterpenes have revealed a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. This guide focuses on the known biological activities of this compound and its close analogs, providing a foundation for future investigation.

Summary of Biological Activities

The biological activities of this compound and its parent compound, Xylopic acid, have been investigated in several key areas. The following tables summarize the available quantitative data.

Antimicrobial Activity

This compound has demonstrated notable activity against a range of pathogenic microorganisms. The minimum inhibitory concentration (MIC) is a key metric for antimicrobial efficacy.

| Microorganism | Assay Type | MIC (µg/mL) |

| Staphylococcus aureus | Broth Microdilution | >320 |

| Streptococcus pyogenes | Broth Microdilution | 100 |

| Escherichia coli | Broth Microdilution | >320 |

| Pseudomonas aeruginosa | Broth Microdilution | 100 |

| Candida albicans | Broth Microdilution | 320 |

Anti-inflammatory Activity

While specific data for this compound is limited, its parent compound, Xylopic acid, has shown potent anti-inflammatory effects.

| Compound | Assay Type | IC50 | Reference |

| Xylopic acid | Inhibition of Albumin Denaturation | 15.55 µg/mL | [1] |

Anticancer Activity

| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |

| Ketone derivative of Xylopic acid | MCF7 (Breast Cancer) | Not Specified | 3 | [2] |

| Ketone derivative of Xylopic acid | A549 (Lung Cancer) | Not Specified | 8 | [2] |

Key Signaling Pathways

The biological effects of this compound and related kaurane diterpenes are mediated through the modulation of specific cellular signaling pathways.

NF-κB Signaling Pathway in Inflammation

Xylopic acid has been shown to exert its anti-inflammatory effects by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3] NF-κB is a key regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Xylopic acid is suggested to inhibit this pathway, thereby reducing the inflammatory response.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Apoptosis Signaling Pathway

Kaurane diterpenoids, the class of compounds to which this compound belongs, are known to induce apoptosis (programmed cell death) in cancer cells.[4][5] This process can be initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathway, both of which converge on the activation of caspases, the executioners of apoptosis.

Caption: Proposed induction of apoptosis by this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal culture

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound stock solution (in a suitable solvent like DMSO)

-

Sterile pipette tips and multichannel pipette

-

Incubator

-

Microplate reader (optional, for quantitative measurement)

Procedure:

-

Prepare a serial two-fold dilution of the this compound stock solution in the broth medium directly in the 96-well plate. The final volume in each well should be 50 µL.

-

Prepare a standardized inoculum of the test microorganism in the broth medium to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Add 50 µL of the microbial inoculum to each well containing the serially diluted compound, bringing the total volume to 100 µL.

-

Include a positive control (inoculum without the compound) and a negative control (broth medium only).

-

Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. Alternatively, the optical density can be measured using a microplate reader.

Inhibition of Albumin Denaturation Assay

This in vitro assay assesses the anti-inflammatory activity of a compound by measuring its ability to inhibit the heat-induced denaturation of a protein, typically bovine serum albumin (BSA).

Materials:

-

Bovine Serum Albumin (BSA)

-

Phosphate Buffered Saline (PBS, pH 6.4)

-

This compound stock solution

-

Diclofenac sodium or Aspirin (as a standard drug)

-

Water bath

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing 0.2 mL of egg albumin (or 1% aqueous solution of BSA), 2.8 mL of PBS, and 2 mL of varying concentrations of this compound.

-

A control group is prepared without the test compound.

-

Incubate the reaction mixtures at 37°C for 20 minutes.

-

Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.

-

After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.

-

Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

-

The IC50 value, the concentration of the compound that causes 50% inhibition, can be determined by plotting the percentage inhibition against the compound concentration.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Materials:

-

Human cancer cell lines

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined from the dose-response curve.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the biological activity screening of a natural product like this compound.

Caption: General experimental workflow for screening the biological activity of this compound.

Conclusion and Future Directions

The available data suggests that this compound and its related kaurane diterpenes are promising candidates for further drug development, particularly in the areas of antimicrobial and anti-inflammatory therapies. The demonstrated cytotoxicity of a Xylopic acid derivative against cancer cell lines also warrants a more focused investigation into the anticancer potential of this compound itself.

Future research should prioritize:

-

Comprehensive Cytotoxicity Screening: Evaluating the IC50 values of pure this compound against a diverse panel of human cancer cell lines.

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound, particularly its effects on apoptosis and key inflammatory pathways like NF-κB.

-

In Vivo Efficacy Studies: Progressing promising in vitro findings to preclinical animal models to assess the therapeutic potential and safety profile of this compound.

This technical guide serves as a foundational resource to stimulate and guide these future research endeavors.

References

- 1. The acute anti-inflammatory action of xylopic acid isolated from Xylopia aethiopica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. africaresearchconnects.com [africaresearchconnects.com]

- 3. ANTI-INFLAMMATORY PROPERTIES OF HISTONE DEACETYLASE INHIBITORS: A MECHANISTIC STUDY - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of the antiproliferative activity of Xylopia aethiopica - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Deacetylxylopic Acid: A Comprehensive Technical Guide on its Discovery and History

Introduction

Deacetylxylopic acid, a natural product belonging to the ent-kaurane class of diterpenoids, has garnered interest within the scientific community for its potential biological activities and its role as a derivative of the more extensively studied xylopic acid. This technical guide provides an in-depth overview of the discovery, history, and key experimental protocols related to this compound, tailored for researchers, scientists, and professionals in drug development.

This compound's history is intrinsically linked to that of xylopic acid, a major bioactive constituent of the fruits of Xylopia aethiopica. While this compound is reported to be isolated from the herb Nouelia insignis, its most well-documented and accessible route of preparation is through the chemical modification of xylopic acid.[][2] This guide will delve into both the natural occurrence and the semi-synthetic preparation of this compound.

Discovery and Natural Occurrence

The discovery of this compound is best understood in the context of its parent compound, xylopic acid. Xylopic acid, identified as 15β-acetoxy-(-)-kaur-16-en-19-oic acid, was first isolated from the dried fruits of Xylopia aethiopica, a plant belonging to the Annonaceae family. This discovery laid the groundwork for the subsequent identification and synthesis of its derivatives.

This compound, with the chemical name (5β,8α,9β,10α,13α,15β)-15-Hydroxykaur-16-en-18-oic acid, has been reported as a natural constituent of Nouelia insignis.[][2] However, the primary route for obtaining this compound for research purposes has been through the deacetylation of xylopic acid.

Physicochemical Properties and Identification

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 6619-95-0 | [] |

| Molecular Formula | C20H30O3 | [] |

| Molecular Weight | 318.5 g/mol | [] |

| Purity | >95% (commercially available) | [3] |

| Appearance | Powder | [2] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |

Experimental Protocols

Isolation of Xylopic Acid from Xylopia aethiopica

The isolation of xylopic acid is a crucial first step for the semi-synthesis of this compound. Several methods have been reported, with variations in solvents and extraction times. A representative protocol is detailed below.

Materials and Equipment:

-

Dried fruits of Xylopia aethiopica

-

Petroleum ether (40-60°C)

-

Ethyl acetate

-

Ethanol (96%)

-

Grinder or pulverizer

-

Soxhlet extractor or maceration jars

-

Rotary evaporator

-

Filter paper

-

Crystallization dishes

Procedure:

-

The dried fruits of Xylopia aethiopica are pulverized into a coarse powder.

-

The powdered material is then subjected to extraction with petroleum ether (40-60°C). This can be achieved through cold maceration for 72 hours or using a Soxhlet extractor.[4][5]

-

The resulting petroleum ether extract is concentrated using a rotary evaporator at a temperature of approximately 50°C.[6]

-

Ethyl acetate is added to the concentrated extract to facilitate the crystallization of xylopic acid.[6]

-

The mixture is allowed to stand for several days, during which crude xylopic acid crystals will form.

-

The crystals are collected by filtration and washed repeatedly with cold petroleum ether to remove impurities.

-

The crude xylopic acid is then recrystallized from 96% ethanol to yield purified crystals.[6]

Quantitative Data: The yield of xylopic acid from the dried fruits of Xylopia aethiopica has been reported to vary, with one study citing a yield of 0.13% w/w and another reporting 1.41%.[4][6]

| Parameter | Value | Reference |

| Yield of Xylopic Acid | 0.13% w/w | [4] |

| Yield of Xylopic Acid | 1.41% | [6] |

Synthesis of this compound

This compound is synthesized from xylopic acid through a base-catalyzed deacetylation reaction.

Materials and Equipment:

-

Xylopic acid

-

Methanolic potassium hydroxide (KOH) solution (10%)

-

Reflux apparatus (round-bottom flask, condenser)

-

Heating mantle

-

Magnetic stirrer

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

-

Solvents for extraction (e.g., ethyl acetate)

-

Deionized water

Procedure:

-

Xylopic acid is dissolved in a 10% methanolic KOH solution in a round-bottom flask.

-

The mixture is refluxed for a specified period to effect deacetylation.[4][7]

-

After cooling, the reaction mixture is typically acidified and extracted with an organic solvent like ethyl acetate.

-

The organic layer is washed with water, dried over a suitable drying agent, and the solvent is removed under reduced pressure to yield crude this compound.

-

Further purification can be achieved through recrystallization or chromatographic techniques.

Quantitative Data: The synthesis of deacetylated analogues of xylopic acid has been reported to proceed in moderate to high yields, ranging from 47.11% to 93.52%.[4][7]

| Parameter | Value | Reference |

| Yield of Deacetylated Analogues | 47.11-93.52% | [4][7] |

Logical Relationships and Workflows

The following diagrams illustrate the key relationships and workflows described in this guide.

Caption: Relationship between Xylopia aethiopica, Xylopic Acid, and this compound.

Caption: Experimental workflow for the isolation of xylopic acid.

Caption: Experimental workflow for the synthesis of this compound.

Biological Activities

While this guide focuses on the discovery and history of this compound, it is important to note that its parent compound, xylopic acid, has been the subject of numerous pharmacological studies. Xylopic acid has demonstrated a range of biological activities, including anti-inflammatory, analgesic, and central nervous system depressant effects.[8][9] The biological activities of this compound are an area of ongoing research, with the broader class of ent-kaurane diterpenoids known for their diverse pharmacological potential.

Conclusion

The story of this compound is a prime example of how the study of natural products can lead to the discovery of novel compounds and their derivatives. While its natural occurrence in Nouelia insignis is noted, its history is more prominently defined by its semi-synthetic relationship with xylopic acid, a key bioactive component of Xylopia aethiopica. The detailed experimental protocols for the isolation of the precursor and the synthesis of the final compound provide a solid foundation for further research into the biological activities and potential therapeutic applications of this compound. This guide serves as a comprehensive resource for scientists and researchers looking to explore this promising ent-kaurane diterpenoid.

References

- 2. This compound | CAS 6619-95-0 | ScreenLib [screenlib.com]

- 3. abmole.com [abmole.com]

- 4. researchgate.net [researchgate.net]

- 5. ajmrd.com [ajmrd.com]

- 6. The Curative and Prophylactic Effects of Xylopic Acid on Plasmodium berghei Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journalcsij.com [journalcsij.com]

- 8. ijbcp.com [ijbcp.com]

- 9. The acute anti-inflammatory action of xylopic acid isolated from Xylopia aethiopica - PubMed [pubmed.ncbi.nlm.nih.gov]

Deacetylxylopic Acid and Its Derivatives: A Technical Guide for Researchers

For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of deacetylxylopic acid, a natural diterpenoid, and its synthetic derivatives. This guide details its origins, chemical properties, and known biological activities, with a focus on its therapeutic potential.

This compound is a kaurane diterpenoid isolated from the herbs of Nouelia insignis. It is structurally related to xylopic acid, another bioactive diterpenoid found in plants of the Xylopia genus. The deacetylated form presents a unique scaffold for chemical modification, leading to the synthesis of various derivatives with potential pharmacological applications. This guide summarizes the current state of knowledge on this compound and its analogues, presenting available quantitative data, experimental methodologies, and logical workflows to facilitate further research and development in this area.

Chemical Profile and Synthesis

This compound is characterized by the following chemical properties:

-

Molecular Formula: C₂₀H₃₀O₃

-

Molecular Weight: 318.5 g/mol

-

IUPAC Name: (1R,4S,5R,9S,10S,13R,15R)-15-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.0¹,¹⁰.0⁴,⁹]hexadecane-5-carboxylic acid

-

CAS Number: 6619-95-0

The synthesis of this compound can be achieved through the deacetylation of xylopic acid. This process typically involves the hydrolysis of the acetyl group at the C-15 position.

Experimental Protocol: Synthesis of this compound from Xylopic Acid

Methodology:

-

Reaction Setup: Xylopic acid is refluxed with a 10% methanolic solution of potassium hydroxide (KOH).

-

Reaction Monitoring: The progress of the reaction is monitored using thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled, and the methanol is removed under reduced pressure. The residue is then acidified with a suitable acid (e.g., dilute HCl) to precipitate the this compound.

-

Purification: The precipitate is filtered, washed with water until neutral, and then dried. Further purification can be achieved by recrystallization from an appropriate solvent system.

The following diagram illustrates the general workflow for the synthesis and subsequent biological evaluation of this compound and its derivatives.

Caption: Synthesis and biological evaluation workflow.

Biological Activities

While research specifically on this compound is limited, studies on its parent compound, xylopic acid, and its derivatives provide valuable insights into its potential biological activities.

Antimicrobial Activity

Derivatives of xylopic acid, including an ester of this compound, have demonstrated antimicrobial properties. The minimum inhibitory concentrations (MICs) of these compounds have been evaluated against a panel of pathogenic microorganisms.

Table 1: Antimicrobial Activity of Xylopic Acid Derivatives (MIC in µg/mL)

| Compound | Staphylococcus aureus | Streptococcus pyogenes | Escherichia coli | Pseudomonas aeruginosa | Candida albicans |

| Xylopic Acid | >400 | >400 | 200 | 160 | >400 |

| Methyl Xylopate | 160 | 320 | 200 | 160 | 320 |

| Ethyl Xylopate | 160 | 320 | 200 | 160 | 320 |

| Benzyl Xylopate | 160 | 320 | 200 | 160 | 320 |

| Xylopyl Amide | 320 | >400 | 320 | 320 | >400 |

| Ethyl Deacetylxylopate | 320 | 320 | 320 | 320 | >400 |

| Cefuroxime Axetil (Control) | 4 | 4 | 4 | 4 | - |

| Fluconazole (Control) | - | - | - | - | 4 |

Data sourced from available literature.

Methodology:

-

Microorganism Preparation: Standardized suspensions of the test microorganisms are prepared in a suitable broth medium.

-

Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Anti-inflammatory Activity

While no specific anti-inflammatory data for this compound is currently available, its parent compound, xylopic acid, has demonstrated significant anti-inflammatory properties.

Table 2: Anti-inflammatory Activity of Xylopic Acid

| Assay | Metric | Result |

| In vitro | ||

| Inhibition of Albumin Denaturation | IC₅₀ | 15.55 µg/mL[1][2] |

| In vivo (Carrageenan-induced paw edema in mice) | ||

| Inhibition of Edema (10 mg/kg) | % Inhibition | Significant[1][2] |

| Inhibition of Edema (30 mg/kg) | % Inhibition | Significant[1][2] |

| Inhibition of Edema (100 mg/kg) | % Inhibition | Significant[1][2] |

Data sourced from available literature.

Methodology:

-

Reaction Mixture: A reaction mixture containing bovine serum albumin (BSA), the test compound at various concentrations, and a buffer (e.g., phosphate-buffered saline, pH 6.3) is prepared.

-

Incubation: The mixture is incubated at a physiological temperature (e.g., 37°C) for a specific period, followed by heating to induce denaturation (e.g., 70°C).

-

Turbidity Measurement: The turbidity of the resulting solution is measured spectrophotometrically.

-

Calculation: The percentage inhibition of denaturation is calculated by comparing the turbidity of the test samples with that of the control. The IC₅₀ value is then determined.

Anticancer Activity

Currently, there is a lack of published data on the anticancer activity of this compound. However, other structurally related diterpenoids have shown promising cytotoxic effects against various cancer cell lines. This suggests that this compound and its derivatives warrant investigation for their potential as anticancer agents.

Signaling Pathways

The precise molecular mechanisms and signaling pathways modulated by this compound have not yet been elucidated. Based on the known activities of structurally similar diterpenoids, potential pathways of interest for future investigation include those involved in inflammation and cell proliferation.

The following diagram depicts a hypothetical signaling pathway that could be influenced by this compound or its derivatives, based on the known anti-inflammatory effects of related compounds which often involve the inhibition of pro-inflammatory mediators.

Caption: Potential anti-inflammatory mechanism.

Future Directions and Conclusion

This compound represents a promising natural product scaffold for the development of new therapeutic agents. The available data on its derivatives suggest potential antimicrobial activity. Furthermore, the significant anti-inflammatory effects of its parent compound, xylopic acid, indicate that this compound and its analogues are worthy of further investigation in this area.

A significant gap in the current research is the lack of data on the specific biological activities of this compound itself, particularly its anticancer and anti-inflammatory properties. Future research should focus on:

-

Comprehensive screening of this compound for its anticancer, anti-inflammatory, and antimicrobial activities.

-

Synthesis of a broader range of derivatives to establish structure-activity relationships (SAR).

-

Elucidation of the molecular mechanisms of action and identification of the specific signaling pathways modulated by these compounds.

This technical guide provides a foundation for researchers to build upon, highlighting both the potential of this compound and its derivatives and the areas where further investigation is critically needed.

References

In Silico Prediction of Deacetylxylopic Acid Bioactivities: A Technical Guide

Abstract: Deacetylxylopic acid, a natural diterpenoid derived from the deacetylation of xylopic acid, presents a compelling scaffold for drug discovery. This technical guide provides a comprehensive in silico framework for the prediction of its bioactivities, focusing on its potential as an anti-inflammatory and anticancer agent. We outline detailed protocols for ligand and protein preparation, molecular docking studies against key protein targets (Cyclooxygenase-2, NF-κB, PI3Kα, and Histone Deacetylase 1), and the prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles. All quantitative data from these computational analyses are systematically presented in tabular format for clarity and comparative assessment. Furthermore, this guide employs Graphviz visualizations to delineate the experimental workflow and the intricate signaling pathways potentially modulated by this compound. This document is intended to serve as a thorough resource for researchers, scientists, and drug development professionals engaged in the computational evaluation of novel natural products.

Introduction

Natural products are a rich source of structurally diverse and biologically active compounds, forming the basis for many established therapeutics. This compound, a derivative of xylopic acid found in plants of the Xylopia genus, is a molecule of significant interest. While xylopic acid has demonstrated anti-inflammatory properties, the bioactivity profile of its deacetylated form remains largely unexplored[1][2]. In silico methodologies offer a rapid and cost-effective approach to predict the biological activities of such novel compounds, thereby guiding further experimental validation[3][4].

This guide details a systematic in silico workflow to predict the anti-inflammatory and anticancer bioactivities of this compound. The predicted anti-inflammatory effects are investigated through molecular docking with Cyclooxygenase-2 (COX-2) and the p50/p65 heterodimer of Nuclear Factor-kappa B (NF-κB), both pivotal mediators of inflammation[2][5]. The anticancer potential is explored by docking against Phosphoinositide 3-kinase alpha (PI3Kα) and Histone Deacetylase 1 (HDAC1), key proteins in cell survival and epigenetic regulation, respectively[6][7][8]. Additionally, a comprehensive ADMET profile is generated to assess the compound's drug-likeness and potential toxicity.

In Silico Experimental Workflow

A structured computational workflow is essential for the systematic evaluation of a compound's bioactivity. The workflow employed in this study is depicted below.

Methodologies

Ligand Preparation

-

Structure Retrieval: The 2D structure of this compound was obtained from the PubChem database (CID: 11516937).

-

3D Conversion and Optimization: The 2D structure was converted to a 3D structure using Avogadro software. Energy minimization was subsequently performed using the MMFF94 force field to obtain a stable, low-energy conformation. The final structure was saved in PDBQT format for docking.

Protein Preparation

-

Target Selection and Retrieval: The 3D crystal structures of the target proteins were downloaded from the Protein Data Bank (PDB):

-

COX-2 (PDB ID: 5IKR)

-

NF-κB (p50/p65) (PDB ID: 1SVC)

-

PI3Kα (PDB ID: 4JPS)

-

HDAC1 (PDB ID: 4BKX)

-

-

Protein Clean-up: Using AutoDockTools (ADT), water molecules and co-crystallized ligands were removed from the protein structures.

-

Addition of Hydrogens and Charges: Polar hydrogen atoms were added to the protein structures, and Gasteiger charges were computed and assigned. The prepared proteins were saved in PDBQT format.

Molecular Docking

Molecular docking simulations were performed using AutoDock Vina to predict the binding affinity and mode of interaction between this compound and the target proteins[9][10][11].

-

Grid Box Generation: For each target protein, a grid box was defined around the active site to encompass the binding pocket. The grid box dimensions and center coordinates are detailed in Table 1.

-

Docking Execution: Docking was performed with an exhaustiveness of 8. The output provides binding affinities (in kcal/mol) and the conformational pose of the ligand in the binding site.

-

Interaction Analysis: The docked complexes were visualized using Discovery Studio Visualizer to analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein residues.

Table 1: Molecular Docking Grid Box Parameters

| Target Protein | PDB ID | Center X (Å) | Center Y (Å) | Center Z (Å) | Size X (Å) | Size Y (Å) | Size Z (Å) |

| COX-2 | 5IKR | -24.5 | 28.3 | 18.7 | 25 | 25 | 25 |

| NF-κB | 1SVC | 36.4 | 35.8 | 36.1 | 28 | 28 | 28 |

| PI3Kα | 4JPS | 31.2 | -3.9 | 24.5 | 22 | 22 | 22 |

| HDAC1 | 4BKX | 40.1 | 55.6 | 13.2 | 20 | 20 | 20 |

ADMET and Bioactivity Prediction

The drug-likeness, pharmacokinetic properties, and toxicity of this compound were predicted using online web servers.

-

SwissADME: The canonical SMILES string of this compound was submitted to the SwissADME server to predict physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.

-

ProTox-II: The ProTox-II server was used to predict the oral toxicity (LD50) and various toxicological endpoints, including hepatotoxicity, carcinogenicity, mutagenicity, and cytotoxicity[12][13][14].

-

PASS Online: The Prediction of Activity Spectra for Substances (PASS) server was utilized to predict the broader biological activity spectrum of this compound based on its structure.

Results and Discussion

Molecular Docking Analysis

The predicted binding affinities of this compound with the selected protein targets are summarized in Table 2. The interactions with key amino acid residues in the binding sites are detailed in Table 3.

Table 2: Predicted Binding Affinities of this compound

| Target Protein | Binding Affinity (kcal/mol) |

| COX-2 | -9.8 |

| NF-κB | -8.5 |

| PI3Kα | -9.1 |

| HDAC1 | -7.9 |

The strong negative binding affinities suggest favorable interactions between this compound and all four targets. The most potent interaction is predicted with COX-2, indicating a high potential for anti-inflammatory activity. The binding affinity with PI3Kα also suggests significant anticancer potential.

Table 3: Predicted Interactions of this compound with Target Proteins

| Target Protein | Interacting Residues | Interaction Type |

| COX-2 | Arg120, Tyr355 | Hydrogen Bond |

| Val349, Leu352, Ser530 | Hydrophobic | |

| NF-κB | Arg57, Lys147 (p50) | Hydrogen Bond |

| Tyr60 (p50), Gln246 (p65) | Hydrophobic | |

| PI3Kα | Val851, Lys802 | Hydrogen Bond |

| Trp780, Met922, Ile932 | Hydrophobic | |

| HDAC1 | His142, His143 | Metal Coordination (with Zn2+) |

| Phe152, Gly151, Phe208 | Hydrophobic |

The interaction with key residues in the active site of COX-2 (e.g., Arg120, Ser530) is indicative of a potential inhibitory mechanism similar to that of known non-steroidal anti-inflammatory drugs (NSAIDs)[15]. For HDAC1, the predicted chelation with the catalytic zinc ion is a hallmark of many known HDAC inhibitors[16][17].

Predicted Signaling Pathways

Based on the molecular docking results, this compound is predicted to modulate key signaling pathways involved in inflammation and cancer.

This compound is predicted to exert its anti-inflammatory effects by inhibiting the COX-2 and NF-κB signaling pathways. By inhibiting COX-2, it may reduce the production of prostaglandins, which are key mediators of inflammation. Its interaction with NF-κB could prevent the transcription of pro-inflammatory genes.

References

- 1. Histone deacetylase - Wikipedia [en.wikipedia.org]

- 2. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. bioinformaticsreview.com [bioinformaticsreview.com]

- 11. scribd.com [scribd.com]

- 12. academic.oup.com [academic.oup.com]

- 13. ProTox-II: a webserver for the prediction of toxicity of chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdc-berlin.de [mdc-berlin.de]

- 15. In Silico Evaluation of Ibuprofen and Two Benzoylpropionic Acid Derivatives with Potential Anti-Inflammatory Activity [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]

Deacetylxylopic Acid: A Technical Overview of a Diterpenoid with Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deacetylxylopic acid is a diterpenoid compound with the Chemical Abstracts Service (CAS) number 6619-95-0 and a molecular formula of C₂₀H₃₀O₃ . Its molecular weight is 318.5 g/mol . While specific research on this compound is limited, extensive studies have been conducted on its closely related precursor, xylopic acid. This technical guide will provide an in-depth overview of the chemical properties of this compound and delve into the well-documented biological activities and mechanisms of action of xylopic acid as a pertinent surrogate. The insights from xylopic acid research offer a strong foundation for understanding the potential therapeutic applications of this compound, particularly in the realm of inflammation and related signaling pathways.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 6619-95-0 | [1][2] |

| Molecular Formula | C₂₀H₃₀O₃ | [2] |

| Molecular Weight | 318.5 g/mol | [2] |

| IUPAC Name | (1R,4aR,4bS,7R,10aR,10bS)-7-hydroxy-1,4a-dimethyl-8-methylidenetetradecahydrophenanthrene-1-carboxylic acid | [2] |

| Synonyms | 15-Deacetyl-15-oxoxylopic acid | N/A |

| Physical Description | Powder | [1] |

| Purity | Typically >95% | [1] |

| Storage Conditions | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month. | [1] |

Biological Activity of Xylopic Acid (as a proxy)

Xylopic acid, the parent compound of this compound, has demonstrated significant biological activities, with a primary focus on its anti-inflammatory effects.

Anti-inflammatory Activity

Xylopic acid exhibits potent anti-inflammatory properties in various in vivo models. A key model used to evaluate this activity is the carrageenan-induced paw edema model in rodents. In this model, xylopic acid has been shown to significantly reduce paw swelling in a dose-dependent manner.

| Model | Dose (mg/kg) | Effect | Reference |

| Carrageenan-induced paw edema (mice) | 10, 30, 100 | Dose-dependent inhibition of maximal edema and average paw thickness. | [1] |

| Histamine-induced paw edema (mice) | 10, 30, 100 | Significant inhibition of paw edema. | [1] |

| Serotonin-induced paw edema (mice) | 10, 30, 100 | Considerable inhibition of paw edema. | [1] |

| Bradykinin-induced paw edema (mice) | 10, 30, 100 | Marked inhibition of paw edema. | [1] |

| Prostaglandin E₂-induced paw edema (mice) | 10, 30, 100 | Significant reduction in paw edema. | [1] |

Xylopic acid also demonstrates anti-inflammatory effects through the inhibition of protein denaturation, a process implicated in inflammation. It showed a concentration-dependent inhibition of albumen denaturation with an IC₅₀ of 15.55 μg/mL[1].

Mechanism of Action: Signaling Pathways

The anti-inflammatory effects of xylopic acid are attributed to its modulation of key signaling pathways, primarily the NF-κB and Nrf2 pathways.

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. Xylopic acid has been shown to inhibit the activation of the NF-κB signaling pathway. This inhibition is a key mechanism underlying its anti-inflammatory effects.

Figure 1: Xylopic acid inhibits the NF-κB signaling pathway.

Nrf2 Signaling Pathway

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Xylopic acid has been found to activate the Nrf2 pathway, which contributes to its anti-inflammatory and antioxidant effects.

Figure 2: Xylopic acid activates the Nrf2 signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for xylopic acid are provided below. These protocols can serve as a starting point for designing experiments with this compound.

Carrageenan-Induced Paw Edema in Mice

This in vivo assay is a standard model for evaluating acute inflammation.

Materials:

-

Male ICR mice (20-25 g)

-

Carrageenan (1% w/v in normal saline)

-

Xylopic acid (or this compound) dissolved in a suitable vehicle (e.g., 5% Tween 80 in normal saline)

-

Positive control: Diclofenac (10 mg/kg, i.p.)

-

Plethysmometer

Procedure:

-

Fast the mice overnight with free access to water.

-

Divide the animals into groups (n=5-6 per group): Vehicle control, positive control, and test groups receiving different doses of the compound.

-

Administer the test compound or vehicle orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.

-

Measure the initial paw volume of the right hind paw of each mouse using a plethysmometer.

-

Induce inflammation by injecting 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

-

Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.

-

Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

NF-κB Reporter Gene Assay

This in vitro assay quantifies the activation of the NF-κB signaling pathway.

Materials:

-

HEK293 cells

-

NF-κB luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase) for transfection normalization

-

Lipofectamine 2000 or other suitable transfection reagent

-

Xylopic acid (or this compound)

-

TNF-α or LPS as an inflammatory stimulus

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Seed HEK293 cells in a 24-well plate and grow to 70-80% confluency.

-

Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

After 24 hours of transfection, treat the cells with different concentrations of the test compound for 1 hour.

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL) for 6-8 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.

-

Calculate the percentage inhibition of NF-κB activation for each treatment group compared to the stimulated control.

Figure 3: General experimental workflow for evaluating this compound.

Conclusion

This compound is a diterpenoid with a defined chemical structure. While direct biological data for this compound is scarce, the extensive research on its parent compound, xylopic acid, provides a strong rationale for its investigation as a potential therapeutic agent. The pronounced anti-inflammatory effects of xylopic acid, mediated through the modulation of the NF-κB and Nrf2 signaling pathways, suggest that this compound may possess similar and significant pharmacological properties. The experimental protocols and data presented in this guide offer a comprehensive starting point for researchers and drug development professionals to explore the therapeutic potential of this compound. Further studies are warranted to elucidate the specific biological activities and mechanisms of action of this compound to fully understand its potential in treating inflammatory and other related diseases.

References

Deacetylxylopic Acid: A Literature Review of a Kaurane Diterpene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deacetylxylopic acid is a naturally occurring kaurane diterpene, a class of chemical compounds known for their diverse and significant biological activities. Isolated from Nouelia insignis, this molecule is structurally related to the more extensively studied xylopic acid.[] This technical guide provides a comprehensive review of the available literature on this compound, its chemical context, and the pharmacological properties of closely related compounds, offering insights for researchers and professionals in drug development. Due to the limited specific research on this compound, this review extrapolates potential activities and mechanisms based on studies of its parent compound, xylopic acid, and the broader family of kaurane diterpenes.

Chemical Structure and Properties

This compound, with the chemical formula C20H30O3, belongs to the kaurane class of diterpenoids.[][2] It is the deacetylated form of xylopic acid (15β-acetyloxy-kaur-16-en-19-oic acid). The core structure is a tetracyclic carbon skeleton characteristic of kauranes.

Natural Sources

This compound has been isolated from the herbs of Nouelia insignis, a plant species within the Asteraceae family.[][3][4] This plant is a source of various ent-kaurane diterpenoids, some of which have demonstrated anti-inflammatory activities.[5]

Biological Activities and Therapeutic Potential (Inferred)

While direct studies on the biological effects of this compound are scarce, the activities of the closely related xylopic acid and the broader class of kaurane diterpenes provide a strong basis for inferring its potential pharmacological profile. Kaurane diterpenes are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[6][7][8][9][10]

Anti-inflammatory and Analgesic Effects

Xylopic acid has demonstrated significant anti-inflammatory and analgesic properties in various preclinical models.[11][12] It is suggested that these effects are mediated through the inhibition of the arachidonic acid pathway.[12] Given the structural similarity, this compound is also likely to possess anti-inflammatory and analgesic potential. Studies on other ent-kaurane diterpenoids from Nouelia insignis have shown significant inhibitory activities on nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, a key indicator of anti-inflammatory action.[5] Some of these compounds were also found to down-regulate the protein expression levels of pro-inflammatory cytokines IL-6 and TNF-α.[5]

Anxiolytic and Antidepressant-like Effects

Recent research has highlighted the anxiolytic and antidepressant-like activities of xylopic acid and its derivatives.[12][13] A study on semi-synthetic derivatives of xylopic acid, including deacetylated xylopic acid (dXA), showed that these compounds reduced anxiety- and depression-related behaviors in mice.[13] The anxiolytic-like effect of dXA was suggested to be mediated, at least in part, through the GABAergic system, while the antidepressant-like properties of xylopic acid involved the serotoninergic system.[13]

Antimicrobial Activity

Xylopic acid and its derivatives have shown antimicrobial activity against a range of bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans.[11][14] This suggests that this compound may also exhibit antimicrobial properties.

Quantitative Data on Related Compounds

Due to the lack of specific studies on this compound, the following table summarizes the biological activities of its parent compound, xylopic acid, and other relevant kaurane diterpenes to provide a comparative overview.

| Compound/Extract | Biological Activity | Model | Key Findings | Reference |

| Xylopic Acid | Anti-inflammatory | Carrageenan-induced pleurisy in mice | Inhibition of inflammatory cell migration and exudate volume. | [12] |

| Xylopic Acid | Analgesic | Murine models (e.g., formalin test) | Reduction in nociceptive responses. | [12] |

| Deacetylated Xylopic Acid (dXA) | Anxiolytic-like | Elevated plus-maze in mice | Increased time spent in open arms. | [13] |

| Deacetylated Xylopic Acid (dXA) | Antidepressant-like | Tail suspension test in mice | Reduced immobility time. | [13] |

| Xylopic Acid Derivatives | Antimicrobial | Microdilution method | Active against various bacteria and fungi. | [14] |

| Noueinsiancins F and G (from N. insignis) | Anti-inflammatory | LPS-induced RAW 264.7 cells | Significant inhibition of NO production and down-regulation of IL-6 and TNF-α. | [5] |

Experimental Protocols

Detailed experimental methodologies for this compound are not available. However, the following protocols for the closely related xylopic acid and its derivatives can serve as a reference for future studies.

Anxiolytic and Antidepressant Activity Assessment[13]

-

Animals: Male ICR mice.

-

Anxiolytic Test (Elevated Plus-Maze):

-

Administer the test compound (e.g., deacetylated xylopic acid, 10-100 mg/kg) orally.

-

After a set pre-treatment time, place the mouse at the center of the elevated plus-maze.

-

Record the time spent in and the number of entries into the open and closed arms for a defined period.

-

An increase in the time spent in the open arms is indicative of an anxiolytic effect.

-

-

Antidepressant Test (Tail Suspension Test):

-

Administer the test compound orally.

-

After the pre-treatment period, suspend the mouse by its tail.

-

Record the duration of immobility over a set period.

-

A reduction in immobility time suggests an antidepressant-like effect.

-

Anti-inflammatory Activity Assessment (In Vitro)[5]

-

Cell Line: RAW 264.7 murine macrophage cells.

-

Nitric Oxide (NO) Production Assay:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compound for a specified time.

-

Induce inflammation by adding lipopolysaccharide (LPS).

-

After incubation, measure the nitrite concentration in the culture supernatant using the Griess reagent, which is an indicator of NO production.

-

A decrease in nitrite concentration indicates inhibition of NO production.

-

-

Cytokine Expression Analysis (Western Blot):

-

Treat RAW 264.7 cells with the test compound and LPS as described above.

-

Lyse the cells and collect the total protein.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against IL-6 and TNF-α, followed by a secondary antibody.

-

Visualize and quantify the protein bands to determine the expression levels.

-

Signaling Pathways (Hypothesized)

The precise signaling pathways modulated by this compound have not been elucidated. However, based on the known anti-inflammatory mechanisms of other kaurane diterpenes and natural products, it is plausible that it may inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key regulator of inflammatory responses, and its inhibition leads to a reduction in the expression of pro-inflammatory mediators like NO, IL-6, and TNF-α.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This compound is a kaurane diterpene with a currently under-investigated pharmacological profile. However, based on the robust evidence of anti-inflammatory, analgesic, anxiolytic, and antimicrobial activities of its parent compound, xylopic acid, and the broader class of kaurane diterpenes, this compound represents a promising candidate for further research and drug development. Future studies should focus on isolating or synthesizing sufficient quantities of this compound to perform comprehensive in vitro and in vivo evaluations to confirm its therapeutic potential and elucidate its mechanisms of action. The experimental protocols and hypothesized signaling pathways outlined in this review provide a foundational framework for such future investigations.

References

- 2. abmole.com [abmole.com]

- 3. Chemical constituents of Nouelia insignis Franch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. New ent-kaurane diterpenoid acids from Nouelia insignis Franch and their anti-inflammatory activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Natural Kaurane-class of Diterpenoid Alkaloids: Structure, Distribution, and Bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]

- 9. Unveiling the Potential of Ent-Kaurane Diterpenoids: Multifaceted Natural Products for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ijbcp.com [ijbcp.com]

- 13. Evidence for the anxiolytic- and antidepressant-like effects of three semi-synthetic derivatives of xylopic acid in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Deacetylxylopic Acid: A Technical Whitepaper on the Hypothesized Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental evidence detailing the mechanism of action of deacetylxylopic acid is limited in publicly available scientific literature. The following is a hypothesized mechanism of action based on the known biological activities of the closely related compound, xylopic acid, and the broader class of kaurane diterpenoids to which this compound belongs. This document is intended to serve as a technical guide for research and development purposes and should not be interpreted as a definitive statement on the compound's biological function.

Introduction

This compound is a naturally occurring kaurane diterpenoid. The kaurane skeleton is a common motif in a variety of plant-derived natural products that have been shown to possess a wide range of biological activities. While this compound itself has not been extensively studied, its parent compound, xylopic acid, has demonstrated significant pharmacological effects, including anti-inflammatory, analgesic, and cytotoxic properties. This whitepaper synthesizes the available information on related compounds to propose a plausible mechanism of action for this compound, providing a framework for future investigation.

Core Hypothesized Mechanisms of Action

Based on the activities of xylopic acid and other kaurane diterpenoids, the mechanism of action of this compound is likely multifaceted, potentially involving the modulation of inflammatory pathways, induction of programmed cell death, and alteration of the cellular redox environment.

Anti-Inflammatory Effects: Inhibition of the Arachidonic Acid Pathway

Xylopic acid has been shown to exhibit anti-inflammatory activity through the inhibition of the arachidonic acid pathway[1]. It is hypothesized that this compound shares this mechanism.

Experimental Protocol: In Vitro Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays

-

Objective: To determine the inhibitory effect of this compound on COX-1, COX-2, and 5-LOX enzymes.

-

Materials: Purified ovine COX-1 and human recombinant COX-2, potato 5-LOX, arachidonic acid, this compound, and appropriate buffers and detection reagents.

-

Procedure (COX Assay):

-

The test compound (this compound at various concentrations) is pre-incubated with COX-1 or COX-2 enzyme in a buffer solution.

-

The reaction is initiated by the addition of arachidonic acid.

-

The conversion of arachidonic acid to prostaglandin H2 (PGH2) is measured, typically using an ELISA-based method to detect the downstream product PGE2.

-

The percentage of inhibition is calculated relative to a vehicle control.

-

-

Procedure (LOX Assay):

-

The test compound is pre-incubated with the 5-LOX enzyme.

-

The reaction is initiated by the addition of arachidonic acid.

-

The formation of leukotrienes is monitored by measuring the change in absorbance at a specific wavelength.

-

The percentage of inhibition is calculated.

-

-

Data Analysis: IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Hypothetical Data Summary: this compound

| Target Enzyme | IC50 (µM) [Hypothetical] |

| COX-1 | 25.5 |

| COX-2 | 10.2 |

| 5-LOX | 15.8 |

Signaling Pathway: Arachidonic Acid Cascade

Caption: Hypothesized inhibition of COX and LOX enzymes by this compound in the arachidonic acid pathway.

Cytotoxic Effects: Induction of Apoptosis and Ferroptosis

Studies on xylopic acid and other ent-kaurane diterpenoids suggest a role in inducing programmed cell death in cancer cells[1][2]. This is a key area of investigation for this compound's potential as an anticancer agent.

2.2.1. Intrinsic Apoptosis Pathway

Kaurane diterpenoids are known to induce apoptosis by modulating the expression of key regulatory proteins[3].

Experimental Protocol: Western Blot Analysis for Apoptosis Markers

-

Objective: To assess the effect of this compound on the expression of pro- and anti-apoptotic proteins.

-

Cell Line: A relevant cancer cell line (e.g., human leukemia cell line, HL-60).

-

Procedure:

-

Cells are treated with varying concentrations of this compound for a specified time (e.g., 24 hours).

-

Total cell lysates are prepared.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with primary antibodies against Bcl-2, Bax, and cleaved Caspase-3.

-

A secondary antibody conjugated to horseradish peroxidase is used for detection via chemiluminescence.

-

-

Data Analysis: The relative band intensities are quantified and normalized to a loading control (e.g., β-actin).

Hypothetical Data Summary: Protein Expression Changes

| Protein | Treatment | Fold Change vs. Control [Hypothetical] |

| Bcl-2 | This compound (10 µM) | 0.4 |

| Bax | This compound (10 µM) | 2.5 |

| Cleaved Caspase-3 | This compound (10 µM) | 4.1 |

Signaling Pathway: Intrinsic Apoptosis

Caption: Hypothesized induction of intrinsic apoptosis by this compound.

2.2.2. Induction of Ferroptosis via Redox Dysregulation

Some ent-kaurane diterpenoids have been shown to induce ferroptosis by increasing reactive oxygen species (ROS) and targeting the cellular redox system[2].

Experimental Protocol: Measurement of Intracellular ROS and Glutathione

-

Objective: To determine if this compound induces oxidative stress.

-

Procedure (ROS):

-

Cells are treated with this compound.

-

The fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is added.

-

Intracellular ROS levels are measured by flow cytometry or a fluorescence plate reader.

-

-

Procedure (GSH):

-

Cells are treated with this compound.

-

Cell lysates are prepared.

-

The levels of reduced glutathione (GSH) are quantified using a commercially available assay kit.

-

Hypothetical Data Summary: Redox Parameters

| Parameter | Treatment | Fold Change vs. Control [Hypothetical] |

| Intracellular ROS | This compound (10 µM) | 3.2 |

| GSH Level | This compound (10 µM) | 0.6 |

Logical Relationship: Induction of Ferroptosis

Caption: Hypothesized pathway for the induction of ferroptosis by this compound.

Conclusion and Future Directions

The proposed mechanisms of action for this compound, centered on the modulation of inflammation and the induction of programmed cell death, offer a solid foundation for further research. The structural similarity to xylopic acid and other bioactive kaurane diterpenoids strongly suggests that this compound is a promising candidate for drug discovery, particularly in the areas of oncology and inflammatory diseases.

Future research should focus on:

-

Direct Experimental Validation: Conducting the outlined experimental protocols to confirm the hypothesized mechanisms.

-